Trimesitylborane

Catalog No.
S1905768
CAS No.
7297-95-2
M.F
C27H33B
M. Wt
368.4 g/mol
Availability
In Stock
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Trimesitylborane

CAS Number

7297-95-2

Product Name

Trimesitylborane

IUPAC Name

tris(2,4,6-trimethylphenyl)borane

Molecular Formula

C27H33B

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C27H33B/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3

InChI Key

FXFWLXFJBVILBE-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C

Application in Anion Binding and Sensing

Specific Scientific Field: This application falls under the field of Chemistry, specifically Organoboron Chemistry and Anion Sensing .

Summary of the Application: Trimesitylborane has been used in the synthesis of a sandwich complex, which has been studied for its anion binding properties . This is part of ongoing research into the use of Lewis acidic organoboron compounds as anion receptors .

Methods of Application or Experimental Procedures: The hexafluorophosphate salt of the cationic borane Mes2B [(η6-Mes)FeCp]+ (1+) was synthesized by reacting [(η6-naphthalene)FeCp][PF6] with Trimesitylborane . This compound undergoes two quasi-reversible reductions and reacts with both fluoride and cyanide anions in THF or MeOH to afford the corresponding zwitterionic fluoro- (1-F) and cyano- borate (1-CN) species .

Results or Outcomes: Spectrophotometric titrations carried out in THF indicate that the fluoride and cyanide binding constants of 1+ are much larger than those of Trimesitylborane . This difference points to the favorable inductive and coulombic effects imparted by the cationic [CpFe]+ moiety on the Lewis acidity of the boron center .

Application in Preparation of Other Boron Compounds

Specific Scientific Field: This application falls under the field of Chemistry, specifically Organoboron Chemistry .

Summary of the Application: Trimesitylborane can be used in the preparation of other boron compounds . It can react with various reagents to form different boron compounds, which can then be used in further chemical reactions .

Methods of Application or Experimental Procedures: Trimesitylborane can be prepared by reacting trimethylaluminium in hexane with boron tribromide in dibutyl ether . The resulting Trimesitylborane can then be reacted with other reagents to form different boron compounds .

Results or Outcomes: The specific outcomes of these reactions depend on the reagents used. The ability to form a variety of boron compounds makes trimesitylborane a versatile reagent in organoboron chemistry .

Application in Lithium-Ion Batteries

Specific Scientific Field: This application falls under the field of Material Science and Energy Storage .

Summary of the Application: Trimesitylborane has been used in the development of lithium-ion batteries . Specifically, it has been used as a radical scavenger in a separator for lithium-ion batteries .

Methods of Application or Experimental Procedures: A radical scavenger, trimesitylborane (TRMSB), is embedded on the surface of nano-sized tungsten oxide (WO3) by a simple one-step process . The resulting nanoparticles are coated onto conventional separators by a dip-coating process .

Results or Outcomes: The use of Trimesitylborane as a radical scavenger in lithium-ion batteries could potentially improve the safety and performance of these batteries . More research is needed to fully understand and optimize this application .

Trimesitylborane is an organoboron compound with the chemical formula C27_{27}H33_{33}B. It features a boron atom bonded to three mesityl groups, which are derived from 2,4,6-trimethylphenol. This compound is notable for its stability and low reactivity towards water and oxygen compared to other boron compounds, making it a valuable reagent in organic chemistry . Trimesitylborane exhibits unique electronic properties due to the presence of the mesityl groups, which provide steric hindrance and electron-donating characteristics.

, primarily as a Lewis acid. It can react with nucleophiles such as fluoride and cyanide anions in solvents like tetrahydrofuran and methanol . Additionally, it has been utilized in the oxyborylation of olefins, which involves the addition of boron to alkenes followed by oxidation . The compound also undergoes reduction reactions, displaying quasi-reversible electrochemical behavior with notable reduction potentials .

The synthesis of trimesitylborane typically involves the reaction of boron trichloride with mesityllithium or mesitylmagnesium bromide. This method allows for the efficient formation of the compound while controlling the reaction conditions to prevent hydrolysis or oxidation. Alternative synthetic routes may include the direct reaction of mesitylboron derivatives with suitable reagents under an inert atmosphere to ensure stability .

Trimesitylborane finds applications in several areas:

  • Organic Synthesis: It is widely used as a reagent for catalyzing various organic transformations, including alkene oxyborylation and reduction reactions.
  • Material Science: Due to its stability and electronic properties, it is explored in developing new materials for electronic applications.
  • Energy Storage: Its role in lithium-ion batteries as a radical scavenger enhances battery performance and safety .

Research indicates that trimesitylborane interacts effectively with different anions and organic substrates. Its ability to stabilize carbanions has been noted, which enhances its utility in synthetic organic chemistry . Furthermore, studies have demonstrated its compatibility with various solvents and electrolytes, suggesting potential for broader applications in electrochemistry and materials science .

Trimesitylborane can be compared with several other organoboron compounds that exhibit similar characteristics but differ in reactivity and application:

Compound NameFormulaUnique Features
TriethylboraneC6_6H15_{15}BMore reactive towards air and moisture
Tris(pentafluorophenyl)boraneC18_{18}F15_{15}BHighly stable; used in advanced materials
TriisobutylboraneC12_{12}H27_{27}BLess sterically hindered; more reactive than trimesitylborane

Trimesitylborane's unique combination of steric hindrance from the mesityl groups and its stability towards environmental factors sets it apart from these similar compounds. This makes it particularly advantageous for applications requiring robust reagents that can withstand harsh conditions without decomposing or reacting undesirably.

Other CAS

7297-95-2

Wikipedia

Trimesitylborane

Dates

Modify: 2023-08-16

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